molecular formula C10H13I B1582473 3-Iodo-1,2,4,5-tetramethylbenzene CAS No. 2100-25-6

3-Iodo-1,2,4,5-tetramethylbenzene

Cat. No. B1582473
CAS RN: 2100-25-6
M. Wt: 260.11 g/mol
InChI Key: MCRSYYLHVQGFNR-UHFFFAOYSA-N
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Description

“3-Iodo-1,2,4,5-tetramethylbenzene” is a chemical compound with the molecular formula C10H13I . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound is an iodinated aromatic with anti-infective and antineoplastic properties .


Molecular Structure Analysis

The molecular structure of “3-Iodo-1,2,4,5-tetramethylbenzene” consists of a benzene ring with four methyl groups and one iodine atom attached . The exact positions of these groups on the benzene ring give the compound its name.


Physical And Chemical Properties Analysis

“3-Iodo-1,2,4,5-tetramethylbenzene” is a solid at 20°C . It has a molecular weight of 260.12 . The compound should be stored in conditions that avoid light, as it is light-sensitive .

Scientific Research Applications

Crystal Structure Analysis

  • 3-Iodo-1,2,4,5-tetramethylbenzene, also known as Iododurene, has been studied for its crystal structure. It crystallizes in a chiral space group and demonstrates interesting molecular displacements, without significant intermolecular interactions. This kind of structural information is crucial for understanding the physical properties of the compound (Hamdouni et al., 2012).

Electronic Structure Analysis

  • The electronic structure of compounds similar to 3-Iodo-1,2,4,5-tetramethylbenzene has been explored using photoelectron spectroscopy. This research helps in understanding the interactions between molecular orbitals of benzene and iodine, which is valuable for various applications in chemistry and materials science (Cvitaš et al., 1977).

Liquid Crystal Research

  • Derivatives of 3-Iodo-1,2,4,5-tetramethylbenzene have been synthesized and characterized for their potential use in liquid crystal displays. The study of their structure-mesomorphism relationship is significant for the development of materials with improved viewing angles in LCDs (Hsu et al., 2005).

Intermolecular Interaction Studies

  • Research on compounds structurally similar to 3-Iodo-1,2,4,5-tetramethylbenzene, like 1-iodo-3-nitrobenzene, has revealed insights into the intermolecular interactions such as I...I and NO2...NO2. Understanding these interactions is crucial for the synthesis and application of various iodinated aromatic compounds (Merz, 2003).

Synthetic Utility in Organic Chemistry

  • The compound has been used in the synthesis of structurally complex molecules like 5-iodo-1,2,3,4-tetrahydropyridines. This demonstrates its utility in organic synthesis, particularly in the formation of biorelated polycyclic compounds and in cross-coupling reactions (Man et al., 2016).

Bulk Material Synthesis

  • Research has also focused on the synthesis of bulky benzenes using derivatives of 3-Iodo-1,2,4,5-tetramethylbenzene. This contributes to the understanding of how steric pressures affect the structure of hexasubstituted benzenes, which is essential for designing new materials with specific physical properties (Shah et al., 2003).

Organometallic Dendrimer Synthesis

  • The compound has been used in the synthesis of organoplatinum dendrimers, showcasing its role in forming complex multinuclear complexes. Such research is significant for the development of new materials in the field of organometallic chemistry (Leininger et al., 1998).

Safety And Hazards

“3-Iodo-1,2,4,5-tetramethylbenzene” may cause skin irritation and could be harmful if absorbed through the skin. It may also cause irritation of the digestive tract if swallowed, and respiratory tract irritation if inhaled .

Future Directions

While specific future directions for “3-Iodo-1,2,4,5-tetramethylbenzene” are not mentioned in the sources I found, its unique properties make it a valuable compound for early discovery researchers . Its potential anti-infective and antineoplastic properties suggest it could have applications in medical research.

properties

IUPAC Name

3-iodo-1,2,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRSYYLHVQGFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175209
Record name 1-Iodo-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1,2,4,5-tetramethylbenzene

CAS RN

2100-25-6
Record name 3-Iodo-1,2,4,5-tetramethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-2,3,5,6-tetramethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iododurene
Source DTP/NCI
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Record name 1-Iodo-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2,3,5,6-tetramethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Stavber, P Kralj, M Zupan - Synlett, 2002 - thieme-connect.com
Selective direct introduction of an iodine atom into alkyl-substituted benzene derivatives was effectively achieved by reaction of target molecules with elemental iodine in the presence of …
Number of citations: 18 www.thieme-connect.com
Z Jin, Y Lu, S Li, Z Li - Synthetic Communications, 2014 - Taylor & Francis
A novel alkynyl-containing disulfide compound, 5,8-dihydro-1H,4H-2,3,6,7-tetrathia-anthracen (TMSEDTTA), was synthesized. The structures of the target compound and the …
Number of citations: 2 www.tandfonline.com
MS Yusubov, RY Yusubova… - European Journal of …, 2012 - Wiley Online Library
A new hypervalent iodine(V) compound, potassium 4‐iodylbenzenesulfonate, was prepared by the oxidation of 4‐iodobenzensulfonic acid with Oxone in water. This potassium salt can …
S Stavbera, M Zupana - Acta Chim. Slov, 2005 - acta-arhiv.chem-soc.si
SelectfluorTM F-TEDA-BF4 1 (1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetra-fluoroborate)) is not only one of the most valuable reagents for electrophilic …
Number of citations: 4 acta-arhiv.chem-soc.si
P Bovonsombat - 1993 - search.proquest.com
New methodologies in halonium-producing systems have recently been developed and applied to several reactions involving alkynes, alkynols and polyalkylbenzenes. Central to the …
Number of citations: 2 search.proquest.com
M Geraskina - 2012 - conservancy.umn.edu
Organohypervalent iodine reagents have attracted significant recent interest as versatile and environmentally benign oxidants with numerous applications in organic synthesis. …
Number of citations: 1 conservancy.umn.edu
RS Ribeiro, PM Esteves, M Mattos - Journal of the Brazilian …, 2008 - SciELO Brasil
Triiodoisocyanuric acid (TICA) was prepared in 90% yield by heating trichloroisocyanuric acid with iodine in a sealed tube. The reaction of TICA with activated arenes in acetonitrile led …
Number of citations: 18 www.scielo.br
AV Maskaev - 2013 - search.proquest.com
This work describes two independent research projects. The first one is focused on preparation of a new class of heterocyclic hypervalent iodine (III) compounds, the benziodoxaboroles…
Number of citations: 2 search.proquest.com
S Stavber, M Zupan - Advances in Organic Synthesis, 2006 - ingentaconnect.com
Fluorination of organic compounds using the most representative reagents from the group of N-fluoro-1,4-diazoniabicyclo[2.2.2]octane dication salts is reviewed. Data dealing with …
Number of citations: 27 www.ingentaconnect.com
S Bahrami-Nasab, AR Pourali… - National Academy …, 2015 - Springer
A new polymeric reagent was prepared by supporting dichloroiodate on poly (1,4-phenylene-2,5-pyridine dicarboxylamide). This polymeric reagent was used for the direct iodination of …
Number of citations: 6 link.springer.com

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